molecular formula C22H23FN2O3 B3399591 N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(2-fluorophenoxy)acetamide CAS No. 1040643-26-2

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(2-fluorophenoxy)acetamide

Cat. No. B3399591
CAS RN: 1040643-26-2
M. Wt: 382.4 g/mol
InChI Key: PYDMISNGFBUTGL-UHFFFAOYSA-N
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Description

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(2-fluorophenoxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(2-fluorophenoxy)acetamide is not fully understood. However, it is believed to act as a histone deacetylase (HDAC) inhibitor, which can lead to the activation of tumor suppressor genes and the inhibition of cancer cell growth. It may also modulate the activity of enzymes involved in the production of amyloid beta, a protein that accumulates in the brains of Alzheimer's patients.
Biochemical and Physiological Effects:
Studies have shown that N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(2-fluorophenoxy)acetamide can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce inflammation and pain in animal models of arthritis. In addition, it may improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(2-fluorophenoxy)acetamide in lab experiments is its specificity for HDAC inhibition. This can help to reduce off-target effects and improve the accuracy of the results. However, one limitation is that it may not be suitable for all types of cancer or neurodegenerative disorders, and further research is needed to determine its efficacy in different contexts.

Future Directions

There are several future directions for the study of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(2-fluorophenoxy)acetamide. One area of research could focus on its potential use in combination with other drugs or therapies for cancer or neurodegenerative disorders. Additionally, further studies could investigate its mechanism of action in more detail and explore its potential for other applications, such as in the treatment of autoimmune diseases or chronic pain. Finally, the development of more efficient synthesis methods could help to improve the availability and affordability of this compound for scientific research.

Scientific Research Applications

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(2-fluorophenoxy)acetamide has shown promising results in various scientific research applications. It has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. Additionally, it has been investigated for its anti-inflammatory and analgesic properties.

properties

IUPAC Name

N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O3/c23-18-7-3-4-8-20(18)28-14-21(26)24-17-10-9-15-11-12-25(19(15)13-17)22(27)16-5-1-2-6-16/h3-4,7-10,13,16H,1-2,5-6,11-12,14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDMISNGFBUTGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(2-fluorophenoxy)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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